![molecular formula C18H21ClN2OS B2958451 4-chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1448129-62-1](/img/structure/B2958451.png)
4-chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
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Overview
Description
Scientific Research Applications
Biomedical Research
Thiophene derivatives, including compounds similar to 4-chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide , have been extensively studied for their potential biomedical applications. They exhibit a range of biological activities, such as antimicrobial , analgesic and anti-inflammatory , antihypertensive , and antitumor effects . These properties make them valuable for developing new medications and therapeutic agents.
Material Science
In material science, thiophene-based compounds are utilized for their electronic properties. They are used in the fabrication of light-emitting diodes (LEDs) and other electronic devices due to their ability to conduct electricity and emit light . This makes them crucial for advancing technology in displays and lighting.
Chemical Synthesis
Thiophene derivatives are also important in chemical synthesis as reagents or intermediates. For example, they can be used to label fatty acids with fluorescent tags for analytical purposes, aiding in the study of lipid metabolism and related diseases .
Corrosion Inhibition
In industrial applications, certain thiophene compounds serve as corrosion inhibitors for metals. This is particularly useful in protecting infrastructure and machinery from degradation, thereby extending their lifespan and reducing maintenance costs .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to a variety of biological effects . These interactions often result in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels.
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
4-chloro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c19-16-5-3-15(4-6-16)18(22)20-9-12-21-10-7-14(8-11-21)17-2-1-13-23-17/h1-6,13-14H,7-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVYGYQKTUZQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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